molecular formula C15H13N3O2S B11108625 N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide

N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide

Cat. No.: B11108625
M. Wt: 299.3 g/mol
InChI Key: RRUBDEKKSNDNFC-UHFFFAOYSA-N
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Description

N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, an acetylphenyl group, and a carbamothioyl linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 4-aminoacetophenone with pivaloyl isothiocyanate in dry acetone under inert reflux conditions . The reaction is monitored using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR to confirm the structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . This inhibition is achieved through binding to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring, an acetylphenyl group, and a carbamothioyl linkage. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H13N3O2S/c1-10(19)11-4-6-13(7-5-11)17-15(21)18-14(20)12-3-2-8-16-9-12/h2-9H,1H3,(H2,17,18,20,21)

InChI Key

RRUBDEKKSNDNFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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